molecular formula C12H13ClN2S B2565266 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole CAS No. 863000-86-6

4-Chloro-2-piperidin-1-yl-1,3-benzothiazole

Cat. No.: B2565266
CAS No.: 863000-86-6
M. Wt: 252.76
InChI Key: GQCMPPLBHWCLSX-UHFFFAOYSA-N
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Description

4-Chloro-2-piperidin-1-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom and a piperidine ring

Preparation Methods

The synthesis of 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the coupling of substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux . Industrial production methods may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

4-Chloro-2-piperidin-1-yl-1,3-benzothiazole undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

4-Chloro-2-piperidin-1-yl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCMPPLBHWCLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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